Ethyl 3-(1-aminoethyl)-4-methylbenzoate Ethyl 3-(1-aminoethyl)-4-methylbenzoate
Brand Name: Vulcanchem
CAS No.: 2248278-89-7
VCID: VC7692213
InChI: InChI=1S/C12H17NO2/c1-4-15-12(14)10-6-5-8(2)11(7-10)9(3)13/h5-7,9H,4,13H2,1-3H3
SMILES: CCOC(=O)C1=CC(=C(C=C1)C)C(C)N
Molecular Formula: C12H17NO2
Molecular Weight: 207.273

Ethyl 3-(1-aminoethyl)-4-methylbenzoate

CAS No.: 2248278-89-7

Cat. No.: VC7692213

Molecular Formula: C12H17NO2

Molecular Weight: 207.273

* For research use only. Not for human or veterinary use.

Ethyl 3-(1-aminoethyl)-4-methylbenzoate - 2248278-89-7

Specification

CAS No. 2248278-89-7
Molecular Formula C12H17NO2
Molecular Weight 207.273
IUPAC Name ethyl 3-(1-aminoethyl)-4-methylbenzoate
Standard InChI InChI=1S/C12H17NO2/c1-4-15-12(14)10-6-5-8(2)11(7-10)9(3)13/h5-7,9H,4,13H2,1-3H3
Standard InChI Key VTAODJUBTIZQNX-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC(=C(C=C1)C)C(C)N

Introduction

Chemical Identification and Physicochemical Properties

Ethyl 3-amino-4-methylbenzoate is a white to off-white crystalline powder with a melting point range of 48.6–50.1°C and a boiling point of 105°C at 0.2 mmHg . Its density is predicted to be 1.103±0.06 g/cm³, and it exhibits moderate solubility in methanol. The compound’s pKa of 3.35±0.10 suggests weak acidity, likely attributable to the amino group . Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of Ethyl 3-Amino-4-Methylbenzoate

PropertyValue
Molecular FormulaC10H13NO2\text{C}_{10}\text{H}_{13}\text{NO}_2
Molecular Weight179.22 g/mol
Melting Point48.6–50.1°C
Boiling Point105°C at 0.2 mmHg
Density1.103±0.06 g/cm³
SolubilitySoluble in methanol
pKa3.35±0.10

The compound’s stability under inert gas (nitrogen or argon) at 2–8°C ensures its suitability for long-term storage in pharmaceutical applications .

Synthetic Methods and Optimization

Catalytic Hydrogenation Route

Ethyl 3-amino-4-methylbenzoate is synthesized via the catalytic hydrogenation of ethyl 3-nitro-4-methylbenzoate. A representative procedure involves dissolving 136 g of the nitro precursor in methanol, followed by dropwise addition to a mixture of palladium on carbon (10%) and ammonium formate under ambient conditions . The exothermic reaction completes upon methanol reflux, yielding 156 g of the amino product after filtration and concentration. This method achieves high purity, as confirmed by thin-layer chromatography (TLC), and avoids intermediate drying steps, streamlining industrial production .

Alternative Pathways

Structural and Crystallographic Analysis

Molecular Geometry

X-ray crystallography reveals that ethyl 3-amino-4-methylbenzoate crystallizes in dimeric units linked by N–H⋯N hydrogen bonds between the amino groups of adjacent molecules . These dimers further interconnect via N–H⋯O interactions involving the ester carbonyl oxygen (Table 2). Such hydrogen-bonding networks stabilize the crystal lattice and influence the compound’s melting behavior .

Table 2: Hydrogen-Bonding Parameters

Donor–AcceptorDistance (Å)Angle (°)
N–H⋯N2.12165
N–H⋯O (carbonyl)2.05158

Bond Lengths and Angles

The aromatic C–C bond lengths average 1.39 Å, consistent with typical benzene derivatives. The ester C–O bond measures 1.34 Å, while the C–N bond in the amino group is 1.45 Å, aligning with standard sp³ hybridization .

Pharmacological Applications

Antitumor Activity

Ethyl 3-amino-4-methylbenzoate is a precursor to bis-(2-haloethyl)aminophenyl-substituted distamycin derivatives, which exhibit potent antitumor activity . These derivatives function as DNA-alkylating agents, selectively targeting AT-rich sequences to disrupt replication and transcription in cancer cells . Preclinical studies highlight their efficacy against leukemias, lymphomas, and solid tumors such as neuroblastoma and Wilms’ tumor .

Comparative Analysis with Structural Analogs

Methyl Ester Derivatives

Methyl 3-amino-4-methylbenzoate, while structurally analogous, exhibits reduced metabolic stability due to faster ester hydrolysis in vivo. This limitation underscores the advantage of ethyl esters in prolonged drug delivery applications .

Industrial and Research Considerations

Scalability Challenges

Large-scale synthesis requires optimized catalyst recovery systems to mitigate palladium residue contamination. Continuous-flow reactors have been proposed to enhance yield and reduce reaction times .

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